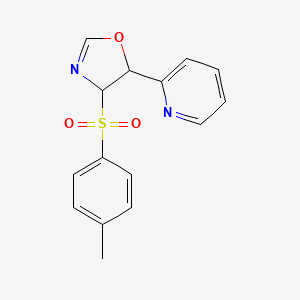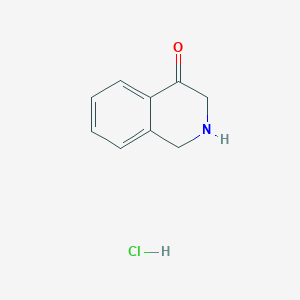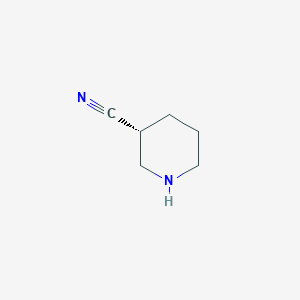
哌啶-3(R)-腈
描述
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new approach is described for the synthesis of spiro [piperidine-3,2′-oxindoles] in 35–82 yields with excellent stereoselectivity via the [4 + 2] cycloaddition reaction of donor–acceptor cyclobutanes with iminooxindoles in the presence of 10–30 mol% Sc (OTf) 3 at room temperature .Molecular Structure Analysis
Rigorous FC analysis revealed the precise structure of a cationic Chair-Ax-like conformer induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine . The adiabatic ionization energies of Chair-Eq and Chair-Ax conformers converting to a cationic state were determined to be 64 704 ± 4 cm −1 (8.0223 ± 0.0005 eV) and 64 473 ± 4 cm −1 (7.9936 ± 0.0005 eV), respectively .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . The adiabatic ionization energies of Chair-Eq and Chair-Ax conformers converting to a cationic state were determined .科学研究应用
化学合成
哌啶衍生物,包括类似于哌啶-3(R)-腈的结构,已在化学合成中得到积极探索。例如,通过在哌啶衍生物存在下使 2H-吡喃-2-酮环收缩,已经合成了官能化的二氢呋喃-3-腈 (Sil 等人,2004)。此外,哌啶已被用作生态友好型双(4H-色烯-3-腈)衍生物合成的碱催化剂,突出了其在促进可持续化学反应中的作用 (Salama 等人,2017)。
晶体学和结构分析
哌啶-3(R)-腈及其衍生物的结构分析一直是人们感兴趣的课题。例如,研究报告了 2-氨基-6-(哌啶-1-基)-4-对甲苯基吡啶-3,5-二腈等化合物的晶体结构和详细构象,提供了对分子几何结构和分子间相互作用的见解 (Inglebert 等人,2013)。
药物化学和生物应用
哌啶-3(R)-腈及其类似物已在药物化学和生物应用中得到积极研究。3-氨基-1-(2,5-二氯苯基)-8-甲氧基-1H-苯并[f]-色烯-2-腈等化合物已显示出对人类癌细胞系的细胞毒活性,揭示了哌啶-3(R)-腈衍生物的潜在治疗应用 (El Gaafary 等人,2021)。此外,双(4H-色烯-3-腈)等衍生物已被研究其抗流感病毒活性,证明了这些化合物可以表现出广泛的生物活性 (Abdella 等人,2017)。
材料科学和催化剂开发
哌啶-3(R)-腈及其衍生物也在材料科学和催化剂中找到了应用。反-二碘双(哌啶-1-腈)铂(II)等新型配体的合成和表征表明这些化合物在开发具有独特性能的新材料方面具有潜在用途 (Mindich 等人,2013)。
作用机制
Target of Action
Piperidine-3®-carbonitrile, also known as ®-piperidine-3-carbonitrile, has been observed to have significant anticancer potential . The primary targets of this compound are various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
The mode of action of Piperidine-3®-carbonitrile involves its interaction with several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . The compound’s interaction with these targets leads to changes in the cancer cells, inhibiting their survivability .
Biochemical Pathways
Piperidine-3®-carbonitrile affects various biochemical pathways, leading to downstream effects that inhibit the growth and proliferation of cancer cells . These effects include the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulation of Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio .
Result of Action
The molecular and cellular effects of Piperidine-3®-carbonitrile’s action include inhibition of cell migration and cell cycle arrest . These effects contribute to the compound’s anticancer potential by inhibiting the survivability of cancer cells .
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Piperidine-3®-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase (MAO) enzymes, where Piperidine-3®-carbonitrile acts as an inhibitor . This inhibition can affect the metabolism of neurotransmitters, thereby influencing neurological functions. Additionally, Piperidine-3®-carbonitrile has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
Piperidine-3®-carbonitrile exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Piperidine-3®-carbonitrile can modulate the activity of myocardin-related transcription factor A (MRTF-A), which plays a critical role in epithelial-mesenchymal transition (EMT) and cancer cell migration . By inhibiting MRTF-A, Piperidine-3®-carbonitrile can suppress pathological processes such as tissue fibrosis and atherosclerosis . These cellular effects underscore the compound’s potential in therapeutic interventions targeting specific cellular pathways.
Molecular Mechanism
The molecular mechanism of Piperidine-3®-carbonitrile involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Piperidine-3®-carbonitrile binds to the active sites of enzymes such as MAO and cytochrome P450, inhibiting their activity . This inhibition can result in altered metabolic pathways and reduced degradation of neurotransmitters. Additionally, Piperidine-3®-carbonitrile can influence gene expression by modulating transcription factors like MRTF-A, thereby affecting cellular functions and disease progression . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidine-3®-carbonitrile can change over time due to its stability, degradation, and long-term impact on cellular functions. Studies have shown that Piperidine-3®-carbonitrile remains stable under controlled conditions, maintaining its inhibitory effects on enzymes and cellular pathways . Prolonged exposure to the compound can lead to degradation and reduced efficacy. Long-term studies have also indicated that Piperidine-3®-carbonitrile can have sustained effects on cellular functions, such as prolonged inhibition of MRTF-A and reduced fibrosis . These temporal effects highlight the importance of understanding the compound’s stability and long-term impact in biochemical research.
Dosage Effects in Animal Models
The effects of Piperidine-3®-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit MAO and cytochrome P450 enzymes without causing significant toxicity . At higher doses, Piperidine-3®-carbonitrile can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects. Animal studies have also revealed threshold effects, where a certain dosage is required to achieve the desired biochemical and cellular outcomes .
Metabolic Pathways
Piperidine-3®-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent degradation . This metabolic process can affect the compound’s bioavailability and therapeutic efficacy. Additionally, Piperidine-3®-carbonitrile can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in neurotransmitter metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of Piperidine-3®-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, Piperidine-3®-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic efficacy. Additionally, Piperidine-3®-carbonitrile can be distributed to various tissues, including the liver, brain, and kidneys, where it exerts its biochemical effects .
Subcellular Localization
Piperidine-3®-carbonitrile exhibits specific subcellular localization, which can influence its activity and function. The compound has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . In the nucleus, Piperidine-3®-carbonitrile can modulate the activity of transcription factors like MRTF-A, affecting gene expression and cellular functions . Additionally, the compound’s subcellular localization can be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles . Understanding the subcellular localization of Piperidine-3®-carbonitrile is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
(3R)-piperidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNXATVKGIJQGC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid](/img/structure/B1403928.png)
![1-Bromo-2-[chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1403930.png)

![methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate](/img/structure/B1403932.png)



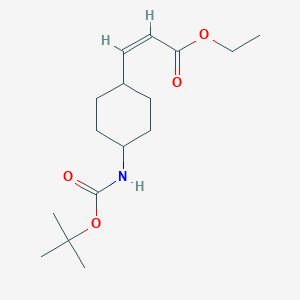
![ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate](/img/structure/B1403942.png)
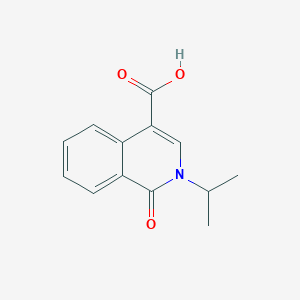
![N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine](/img/structure/B1403945.png)
